Cetp-IN-4 was developed through a series of synthetic processes aimed at creating effective inhibitors of cholesteryl ester transfer protein. The compound has been referenced in various studies, particularly those focusing on the structure-function relationship of cholesteryl ester transfer protein and its role in lipid metabolism .
Cetp-IN-4 falls under the category of small molecule inhibitors specifically targeting cholesteryl ester transfer protein. It is classified as a therapeutic agent with potential applications in managing dyslipidemia and related cardiovascular diseases.
The synthesis of Cetp-IN-4 typically involves multi-step organic synthesis techniques that include reactions such as coupling, cyclization, and functional group modifications. Specific methods may vary based on the desired purity and yield but generally follow established protocols for synthesizing small organic molecules.
For instance, one common approach involves the use of tetrahydroquinoline derivatives as starting materials. These compounds undergo various transformations, including alkylation and oxidation, to yield Cetp-IN-4. The synthesis may also incorporate chiral catalysts to enhance selectivity .
Cetp-IN-4 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a cholesteryl ester transfer protein inhibitor. The compound's structure is typically elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The molecular formula, molecular weight, and specific structural features (such as stereochemistry) are critical for understanding its interaction with cholesteryl ester transfer protein. For example, the presence of hydrophobic regions within its structure may facilitate binding to the hydrophobic tunnel of the protein .
The primary chemical reactions involving Cetp-IN-4 are those that facilitate its binding to cholesteryl ester transfer protein, thereby inhibiting its function. This includes competitive inhibition where Cetp-IN-4 competes with natural substrates for binding sites on the protein.
These interactions can be studied through kinetic assays that measure the rate of cholesteryl ester transfer in the presence and absence of Cetp-IN-4. Such studies often utilize radiolabeled substrates to quantify lipid transfer rates accurately .
Cetp-IN-4 exerts its inhibitory effects by binding to specific sites on cholesteryl ester transfer protein, disrupting its normal function. This action reduces the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins and very-low-density lipoproteins.
Research indicates that this inhibition can lead to increased levels of high-density lipoprotein cholesterol in circulation, which is beneficial for cardiovascular health . The precise binding affinity and kinetics can be characterized using surface plasmon resonance or similar biophysical techniques.
Cetp-IN-4 exhibits specific physical properties such as solubility, melting point, and stability under various conditions. These properties are essential for determining its formulation for therapeutic use.
The chemical properties include reactivity with various reagents, stability under physiological conditions, and potential degradation pathways. Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess these properties .
Cetp-IN-4 has significant potential applications in scientific research focused on lipid metabolism and cardiovascular disease treatment. Its role as a cholesteryl ester transfer protein inhibitor makes it a candidate for drug development aimed at increasing high-density lipoprotein cholesterol levels and reducing cardiovascular risk factors.
Cholesteryl Ester Transfer Protein (CETP) operates as a pivotal plasma glycoprotein that facilitates the redistribution of neutral lipids among lipoproteins, fundamentally shaping the dynamics of reverse cholesterol transport (RCT). This shuttle mechanism enables CETP to mediate the bidirectional transfer of cholesteryl esters (CE), triglycerides (TG), and phospholipids between high-density lipoproteins (HDL) and apolipoprotein B-containing particles (VLDL, LDL) [4] [10]. The protein's structural architecture reveals a remarkable hydrophobic tunnel spanning approximately 60 Å in length, which provides the molecular conduit for lipid transfer. Crystallographic studies demonstrate that this tunnel accommodates up to four lipid molecules simultaneously – typically two CE and two TG molecules – creating a continuous pathway for lipid shuttling [10].
The physiological consequence of CETP activity manifests in the net transfer of cholesteryl esters from HDL to VLDL/LDL particles, coupled with reciprocal triglyceride movement toward HDL. This exchange profoundly influences lipoprotein metabolism and functionality: CETP-mediated lipid transfer reduces HDL particle size, increases HDL catabolism, and redirects cholesterol esters toward hepatic uptake via the LDL receptor pathway rather than direct HDL-mediated delivery [4]. In experimental models expressing human CETP, researchers observed a 50% reduction in HDL cholesterol alongside a 2.5-fold increase in VLDL cholesterol, accompanied by significant alterations in HDL composition (40% reduction in HDL-CE, 6-fold increase in HDL-TG) [4]. These modifications directly impact the efficiency of reverse cholesterol transport – the critical pathway through which peripheral cholesterol returns to the liver for excretion.
Table 1: CETP-Mediated Effects on Lipoprotein Metabolism
Lipoprotein Parameter | Effect of CETP Activity | Physiological Consequence |
---|---|---|
HDL Cholesterol (HDL-C) | Decrease (up to 50%) | Reduced cholesterol efflux capacity |
VLDL/LDL Cholesterol | Increase (2.5-fold VLDL-C) | Enhanced hepatic delivery via LDLR |
HDL Cholesteryl Ester Content | Decrease (40%) | Altered HDL stability & function |
HDL Triglyceride Content | Increase (6-fold) | Accelerated HDL catabolism |
HDL3:HDL2 Ratio | Increase (0.32 to 0.60) | Shift toward smaller HDL subspecies |
CETP biology presents a complex duality in cardiovascular pathophysiology, exhibiting both protective and detrimental facets that constitute a significant paradox in lipoprotein therapeutics. On the anti-atherogenic front, CETP activity contributes to reverse cholesterol transport efficiency by redirecting cholesterol esters toward hepatic disposal. Mendelian randomization studies provide compelling evidence that genetically lowered CETP concentration associates with reduced coronary heart disease risk, establishing CETP as a valid therapeutic target for cardiovascular prevention [6]. This protective mechanism operates through enhancing the hepatic uptake of cholesterol via LDL receptors following CETP-mediated transfer from HDL to apoB-containing lipoproteins [4].
Conversely, CETP exhibits proatherogenic properties through multiple mechanisms. Elevated CETP activity correlates with reduced HDL cholesterol levels and the generation of small, dense LDL particles – both established risk factors for atherosclerosis. Beyond lipid metabolism, CETP demonstrates unexpected prothrombotic activity through direct interaction with coagulation factor Xa (FXa). Biochemical studies reveal that CETP binds FXa and enhances its enzymatic activity within the prothrombinase complex, accelerating thrombin generation by more than 300,000-fold compared to FXa alone [8]. This mechanism explains clinical observations where elevated CETP activity correlates with shortened activated partial thromboplastin time (APTT) and increased venous thromboembolism risk. Additionally, CETP contributes to inflammatory dysregulation in metabolic disorders including diabetes, nephrotic syndrome, and obesity – conditions characterized by both elevated CETP activity and heightened thrombotic risk [8].
Table 2: Paradoxical Roles of CETP in Cardiovascular Pathophysiology
Anti-Atherogenic Effects | Proatherogenic Effects |
---|---|
Facilitates CE flux through RCT pathway | Reduces HDL-C concentration |
Enhances hepatic cholesterol delivery via LDLR | Generates small, dense LDL particles |
Supported by genetic evidence of reduced CHD risk | Promotes prothrombotic state via FXa interaction |
Associated with reduced diabetes and CKD risk | Increases venous thromboembolism risk |
Contributes to dyslipidemia in metabolic disease |
The pharmacological inhibition of CETP represents a strategic approach to correcting atherogenic dyslipidemias by simultaneously elevating HDL cholesterol, reducing LDL cholesterol, and modifying lipoprotein functionality. The fundamental premise emerged from observations of CETP-deficient populations exhibiting markedly elevated HDL-C levels and reduced cardiovascular risk [6]. However, the clinical development of CETP inhibitors has navigated a complex trajectory marked by compound-specific outcomes rather than class-wide effects. Meta-analyses of phase 3 trials reveal significant heterogeneity in both lipid effects and clinical outcomes across different inhibitors:
Mendelian randomization studies provide critical insights distinguishing target effects from compound-specific effects. Genetic evidence predicts that on-target CETP inhibition should reduce risks of coronary heart disease (CHD), heart failure, diabetes, and chronic kidney disease – effects mechanistically distinct from those of PCSK9 inhibition [6]. This genetic validation establishes that previous clinical trial failures likely resulted from off-target toxicities (torcetrapib's blood pressure effects) or inadequate compound efficacy (dalcetrapib) rather than inherent flaws in CETP targeting. CETP-IN-4 emerges as a next-generation inhibitor designed to overcome these limitations through optimized binding specificity and tunnel-blocking mechanisms without off-target adverse effects [1] [10].
The molecular rationale for CETP inhibition extends beyond lipid parameter modification to influence functional lipoprotein properties. Preclinical evidence demonstrates that CETP inhibition enhances reverse cholesterol transport flux. In diet-induced obese CETP-apoB100 transgenic mice, torcetrapib treatment increased macrophage cholesterol efflux capacity by 22% and significantly enhanced in vivo reverse cholesterol transport through a 118% increase in fecal bile acid excretion – indicating enhanced hepatobiliary elimination of cholesterol [7]. These findings suggest CETP inhibitors can improve the functional capacity of the RCT pathway independent of, or complementary to, their HDL-elevating effects.
Table 3: Comparative Pharmacology of Clinical-Stage CETP Inhibitors
Compound | HDL-C Increase (%) | LDL-C Reduction (%) | Clinical Outcome | Binding Mechanism |
---|---|---|---|---|
Torcetrapib | 52% | 20% | Increased mortality & CVD | Hydrophobic tunnel occlusion |
Dalcetrapib | 29% | 1% | Neutral (ineffective) | Covalent disulfide modification |
Evacetrapib | 132% | 37% | Neutral (trial halted) | Hydrophobic tunnel occlusion |
Anacetrapib | 130% | 38% | Reduced CVD/MI | Hydrophobic tunnel occlusion |
CETP-IN-4 | Under investigation | Under investigation | In development | Hydrophobic tunnel occlusion [1] |
Table 4: Key Characteristics of CETP-IN-4
Property | Specification |
---|---|
Chemical Name | CETP-IN-4 |
CAS Number | 1648889-70-6 |
Molecular Formula | C₃₆H₂₈F₉N₃O₄ |
Molecular Weight | 737.61 g/mol |
Biological Target | Cholesteryl Ester Transfer Protein (CETP) |
Mechanism of Action | Competitive inhibition via hydrophobic tunnel occlusion |
Chemical Structure | Contains stereochemically complex core with trifluoromethyl groups and fluorinated aromatic systems |
Status | Research compound (not approved for clinical use) |
Primary Effect | Inhibition of cholesteryl ester transfer between lipoproteins |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7